molecular formula C14H14ClN3O2S2 B2554284 5-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide CAS No. 868978-88-5

5-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2554284
CAS No.: 868978-88-5
M. Wt: 355.86
InChI Key: HRICXVLAEKOLJQ-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide is a high-purity chemical reagent designed for biomedical research, particularly in the field of oncology and enzyme inhibition. This synthetic small molecule features a hybrid structure combining a thiophene-sulfonamide pharmacophore with an imidazo[1,2-a]pyridine scaffold, both recognized as privileged structures in medicinal chemistry for their diverse biological activities. The compound's design leverages the known biological relevance of its components. The imidazo[1,2-a]pyridine core is a well-established heterocyclic framework in drug discovery, with derivatives demonstrating potent inhibitory activity against phosphoinositide 3-kinase (PI3Kα), a crucial target in cancer therapeutics due to its role in cell proliferation and survival pathways . Specifically, 2,6,8-substituted imidazo[1,2-a]pyridine derivatives have been extensively investigated as PI3Kα inhibitors with nanomolar potency and significant antiproliferative effects against various cancer cell lines, inducing cell cycle arrest and apoptosis . Simultaneously, the sulfonamide functional group, particularly when incorporated into heterocyclic systems, significantly broadens the potential applications . Sulfonamides are known to inhibit carbonic anhydrase isoforms (such as hCA IX and XII) that are overexpressed in hypoxic tumor environments, contributing to the acidic extracellular pH that promotes cancer cell survival and metastasis . Furthermore, sulfonamide derivatives exhibit a wide spectrum of other pharmacological activities, including antiviral properties against viruses such as human parainfluenza virus (HPIV-3) and encephalomyocarditis virus (EMCV), as well as potential applications in treating neurodegenerative and inflammatory conditions . This dual-targeting potential makes 5-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide a highly valuable compound for researchers investigating multi-target therapeutic approaches, structure-activity relationship (SAR) studies, and lead optimization campaigns. It is supplied strictly for Research Use Only and is intended for utilization in non-clinical laboratory settings such as in vitro assays, enzymatic studies, and cell-based research. Researchers should handle this product with appropriate safety precautions.

Properties

IUPAC Name

5-chloro-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2S2/c1-10-5-7-18-9-11(17-13(18)8-10)4-6-16-22(19,20)14-3-2-12(15)21-14/h2-3,5,7-9,16H,4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRICXVLAEKOLJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)CCNS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridine core. This can be achieved through various synthetic methodologies, including multicomponent reactions, condensation reactions, and intramolecular cyclizations . The thiophene-2-sulfonamide moiety is then introduced through sulfonation reactions, often using chlorosulfonic acid or sulfonyl chlorides under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to monitor reaction conditions and product specifications .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Research Findings and Implications

  • Linker Length : The ethyl group in the target compound may enhance binding to flexible active sites (e.g., ATP pockets in kinases) compared to BJ02133’s methyl linker .
  • Solubility vs. Permeability : The chloro-thiophene sulfonamide core in the target compound likely reduces aqueous solubility relative to BJ02140’s dimethoxybenzamide but improves membrane penetration .

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